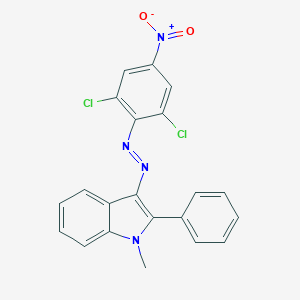![molecular formula C18H21NO3S B037672 (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine CAS No. 116183-79-0](/img/structure/B37672.png)
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including "(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine," often involves asymmetric syntheses or electropolymerization processes. For instance, asymmetric syntheses from benzotriazole and pyrrolidine compounds have been demonstrated, highlighting methodologies to achieve chiral pyrrolidine synthons (Katritzky et al., 1999). Electropolymerization techniques have also been employed for related pyrrolidine compounds, showcasing the potential for innovative synthesis strategies (Larmat et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including "(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine," can be characterized using techniques like X-ray crystallography. Studies have shown detailed molecular conformations and structural features of related compounds, providing insights into their molecular geometry and bonding (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a variety of chemical reactions, such as 1,3-dipolar cycloadditions and electrophilic substitutions. They have been utilized in synthesizing complex heterocyclic compounds, demonstrating their versatility in organic synthesis (Ryu et al., 2018).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including solubility, melting point, and stability, are crucial for their application in chemical syntheses. The solvated structures and conformational analyses contribute to understanding their behavior in different environments (Banerjee et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Optical Purity in Synthesis : Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine are prepared using reactions involving p-tolylsulfinyl benzylic carbanions, achieving stereoselectivity at newly created chiral carbons. This process includes nucleophilic addition and intramolecular elimination, highlighting the role of sulfinyl groups in controlling stereoselectivity (Ruano, Alemán, & Cid, 2006).
Biocatalysis and Enzyme Studies
- Alcohol Dehydrogenase in Pharmaceutical Synthesis : Alcohol dehydrogenase from Geotrichum capitatum is used to produce (S)-N-Benzyl-3-pyrrolidinol, a key chiral building block in pharmaceuticals, from N-benzyl-3-pyrrolidinone. This enzyme showcases distinct characteristics from known prokaryotic N-benzyl-3-pyrrolidinone reductases and is pivotal in the production of chiral compounds (Yamada-Onodera, Fukui, & Tani, 2007).
Chemical Synthesis and Derivatives
- Synthesis of Pyrrolidine Derivatives : Various 7-arylmethyl-substituted derivatives of pyrrolidine compounds are synthesized using techniques like condensation and reductive amination. These compounds are critical in developing new chemical entities (Kuznetsov & Chapyshev, 2007).
Electropolymerization and Material Science
- Electropolymerization in Conducting Polymers : The electropolymerization of pyrrolidine derivatives leads to conducting polymers with low oxidation potential, highlighting applications in material science, particularly in the development of electroactive materials (Larmat, Soloducho, Katritzky, & Reynolds, 1996).
Medicinal Chemistry and Drug Development
- Antibacterial Activities of Pyrrolidine Derivatives : Research on 1,2,3-diazaborine derivatives, including pyrrolidine analogues, showcases their potential as antibacterial agents. These compounds are synthesized and tested for their efficacy against bacterial strains, demonstrating the role of pyrrolidine derivatives in medicinal chemistry (Grassberger, Turnowsky, & Hildebrandt, 1984).
Bioorganic Chemistry
- Pyrrolidine-Based Sialidase Inhibitors : Pyrrolidine analogues of N-Acetylneuraminic Acid are synthesized as potential sialidase inhibitors, indicating their applications in bioorganic chemistry and pharmaceutical research (Czollner, Kuszmann, & Vasella, 1990).
Safety And Hazards
“(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFINYKUAYHRBO-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439067 | |
| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine | |
CAS RN |
116183-79-0 | |
| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
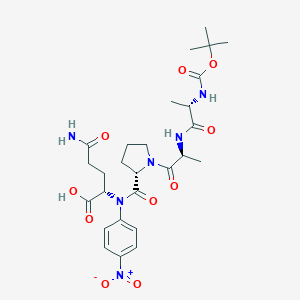
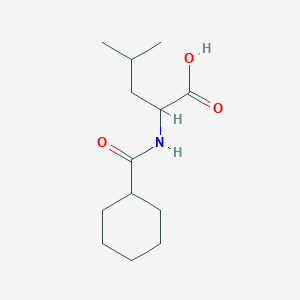
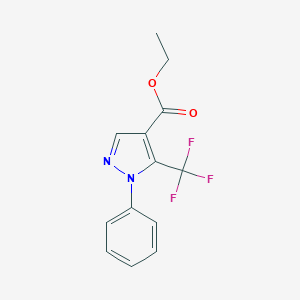
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
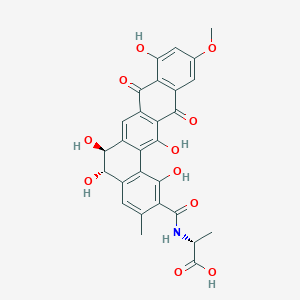
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
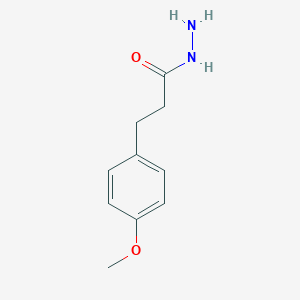
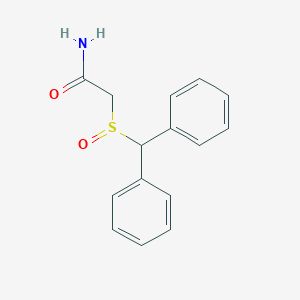
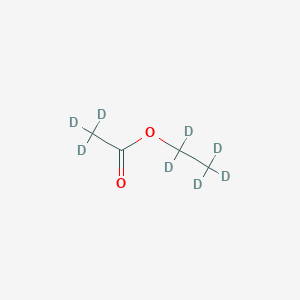
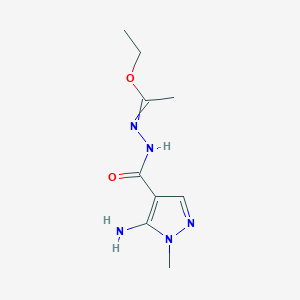
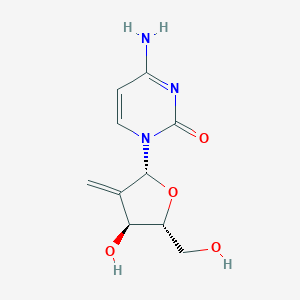
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
